molecular formula C14H21BO3 B1591182 2-(3-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 675605-91-1

2-(3-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1591182
CAS No.: 675605-91-1
M. Wt: 248.13 g/mol
InChI Key: FDTVLJCTUKZTMS-UHFFFAOYSA-N
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Description

The compound “2-(3-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . The ratio of protons on the benzene ring and the methyl groups can provide insights into the structure .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques . These properties include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more .

Scientific Research Applications

Precision Polymer Synthesis

One application of this chemical involves its role in the precision synthesis of polymers. For example, it has been utilized in the catalyst-transfer Suzuki-Miyaura coupling polymerization processes to produce polymers with narrow molecular weight distributions and high regioregularity, such as poly(3-hexylthiophene) (P3HT), which is significant for applications in organic electronics and photovoltaics (Yokozawa et al., 2011).

Molecular Synthesis and Inhibition Studies

This compound is also key in synthesizing ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives have been evaluated for their inhibitory activity against serine proteases, highlighting the compound's role in medicinal chemistry research (Spencer et al., 2002).

Material Science and Lithium-Ion Batteries

In material science, derivatives of this compound have been explored for improving lithium-ion batteries' performance. Specifically, Phenyl tris-2-methoxymethyl)phenylsilane has been investigated as an additive to enhance the electrolyte's properties, showcasing the compound's significance in developing advanced energy storage solutions (Xia et al., 2008).

Mechanism of Action

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute toxicity when ingested .

Biochemical Analysis

Biochemical Properties

2-(3-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound is known to participate in transmetalation processes, where it transfers an organic group to a metal catalyst, such as palladium, during the Suzuki-Miyaura coupling reaction . This interaction is crucial for the formation of new carbon-carbon bonds, which are fundamental in the synthesis of pharmaceuticals and other organic compounds.

Cellular Effects

The effects of this compound on cellular processes are primarily observed in its role as a synthetic reagent rather than a biological agent. Its presence in cellular environments can influence cell signaling pathways and gene expression indirectly through its role in the synthesis of bioactive molecules. The compound’s ability to facilitate the formation of complex organic structures can lead to the production of molecules that interact with cellular receptors and enzymes, thereby modulating cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of boron-oxygen bonds. These bonds are essential for the compound’s reactivity in transmetalation processes. The compound binds to palladium catalysts, enabling the transfer of organic groups and the formation of new carbon-carbon bonds . This mechanism is fundamental to its role in Suzuki-Miyaura coupling reactions, where it acts as a key reagent in the synthesis of complex organic molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of this compound are critical factors. The compound is known for its stability under various conditions, which allows for its prolonged use in synthetic reactions. Over time, the compound may undergo degradation, but its robust structure ensures that it remains effective for extended periods . Long-term studies have shown that the compound maintains its reactivity, making it a reliable reagent in organic synthesis.

Dosage Effects in Animal Models

While this compound is primarily used in synthetic chemistry, its effects in animal models have been studied to understand its potential toxicity and safety profile. At low dosages, the compound is generally well-tolerated, with minimal adverse effects. At higher dosages, it can exhibit toxic effects, including disruptions in cellular metabolism and potential organ damage . These findings highlight the importance of careful dosage management when using the compound in experimental settings.

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in synthetic reactions. The compound interacts with various enzymes and cofactors, facilitating the formation of complex organic molecules. Its involvement in transmetalation processes is a key aspect of its metabolic activity, enabling the transfer of organic groups to metal catalysts . This interaction is crucial for the synthesis of bioactive compounds and pharmaceuticals.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within cellular compartments . Transporters and binding proteins may also play a role in its localization, ensuring that it reaches the appropriate sites for its synthetic activity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound is likely to be found in regions where synthetic reactions occur, such as the cytoplasm and endoplasmic reticulum . Its localization is essential for its function, as it needs to be in proximity to the enzymes and catalysts involved in organic synthesis.

Properties

IUPAC Name

2-[3-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-8-6-7-11(9-12)10-16-5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTVLJCTUKZTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590392
Record name 2-[3-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675605-91-1
Record name 2-[3-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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